molecular formula C₂₈H₄₂ClN₅O₆S B560587 E3 ligase Ligand-Linker Conjugates 6 CAS No. 2097973-72-1

E3 ligase Ligand-Linker Conjugates 6

Cat. No. B560587
M. Wt: 612.18
InChI Key: SYAOHFUUVWFWJH-ZBXLSASTSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 6 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugate 6 involves the combination of Thalidomide and a corresponding linker . The process of creating PROTACs involves assembling different linkers of various lengths and lipophilicities and two VHL ligands bearing different exit vectors for linker connection .


Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 Ligase Ligand-Linker Conjugate 6 is a part of this family and plays an essential role in catalyzing the ubiquitination process .


Chemical Reactions Analysis

E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Scientific Research Applications

Ubiquitin-Protein Ligases (E3s) in Cellular Processes

E3 ligases, such as the c-Cbl proto-oncogene, play a crucial role in cellular processes by mediating protein ubiquitination. The structure and function of these E3 ligases, particularly in the context of the RING domain's role in recruiting ubiquitin-conjugating enzymes (E2s) and positioning substrates for ubiquitin transfer, are significant for understanding their biological impact (Zheng et al., 2000).

Molecular Mechanisms of E3 Ligases

E3 ligases exhibit specific recognition of substrates based on ubiquitination signals, catalyzing isopeptide bond formation between ubiquitin and substrate lysine residues. Understanding the molecular basis of E3 specificity and catalytic mechanisms, especially the distinction between HECT and RING finger domains in E3s, provides insights into their diverse biological functions and potential therapeutic applications (Pickart, 2001).

RING Domain E3 Ubiquitin Ligases

RING E3 ubiquitin ligases are vital in regulating various cellular processes, from protein proteolysis to modulation of protein function. Their regulatory mechanisms and the breadth of their biological functions underscore their importance in both normal cellular processes and in the context of human diseases (Deshaies & Joazeiro, 2009).

E3 Ligase Ligands in PROTACs

PROTACs (Proteolysis-targeting chimeras) are an emerging class of therapeutic agents that utilize E3 ligase ligands to induce the degradation of target proteins. The synthesis and functionalization of these E3 ligands, and their incorporation into PROTACs, are critical for the development of new drug discovery strategies (Bricelj et al., 2021).

Structural and Functional Insights into E3 Ligases

Recent studies on ubiquitin E3 ligases have provided deeper insights into their catalysis, activation, and regulation. This enhanced understanding has implications for developing E3-targeting therapeutics for various diseases, given their central role in controlling protein ubiquitination and degradation (Zheng & Shabek, 2017).

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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